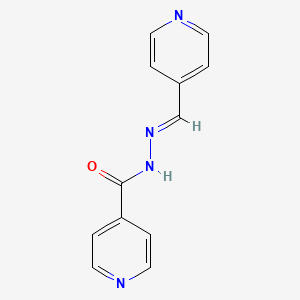

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Overview

Description

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PCAIH) is a chemical compound that has been studied for its potential biomedical applications. 4-PCAIH is a type of hydrazone, which is a compound formed when two molecules of an aldehyde or ketone react with two molecules of a hydrazine. 4-PCAIH has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.

Scientific Research Applications

Antimycobacterial Activity

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone: has been studied for its potential in treating tuberculosis (TB). A series of novel isonicotinoyl hydrazones based on pyridoxine (vitamin B6) derivatives were synthesized and evaluated for their activity against the M. tuberculosis H37Rv strain. The most potent compound exhibited good activity on clinical isolates of M. tuberculosis, including multidrug-resistant profiles .

Antibacterial and Cytotoxic Potential

Hydrazone derivatives of isonicotinic hydrazide have shown appreciable antibacterial activities against strains like Staphylococcus aureus, Bacillus subtilus, and Escherichia coli. Additionally, these compounds have demonstrated potential in antitumorigenic therapy against various human cancer cells due to their cytotoxic activity .

Synthesis of Metal-Organic Frameworks (MOFs)

N’-(Pyridin-4-ylmethylene)isonicotinohydrazide has been used as a ligand to construct zinc metal–organic frameworks (Zn-MOFs). These MOFs have applications in gas storage, separation, and catalysis due to their porous structures .

Crystal Structure Analysis

The compound has been involved in the crystal structure of a 2D-grid Fe(II) polymeric compound. The crystal structure analysis is crucial for understanding the material properties and potential applications in various fields like material science and coordination chemistry .

Inhibitor Research

This compound is recognized as a useful organic molecule for life sciences research, particularly as an inhibitor. It can be used to study the inhibition mechanisms of various biological processes .

Chemical Synthesis and Characterization

The compound serves as a key intermediate in the synthesis of various chemical entities. Its structure and properties have been characterized using techniques like UV–Visible, FTIR, EI-MS, 1H-NMR, and 13C-NMR spectroscopy, which are essential for the development of new pharmaceuticals and materials .

Mechanism of Action

Target of Action

The primary target of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone, also known as N’-(Pyridin-4-ylmethylene)isonicotinohydrazide, is Mycobacterium tuberculosis H37Rv strain . This compound has shown significant antimycobacterial activity, making it a promising candidate for the development of antitubercular drugs .

Mode of Action

The compound’s interaction with its target leads to a decrease in the viability of the Mycobacterium tuberculosis H37Rv strain .

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that it interferes with the essential biochemical pathways of the mycobacterium tuberculosis h37rv strain .

Pharmacokinetics

It has been noted that the compound has low acute toxicity , which suggests favorable pharmacokinetic properties.

Result of Action

The result of the action of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone is a significant reduction in the viability of the Mycobacterium tuberculosis H37Rv strain . This leads to its potential use as an antitubercular drug .

properties

IUPAC Name |

N-[(E)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAFAIOWXGOYMP-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13025-99-5, 270576-29-9 | |

| Record name | 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002607877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Pyridin-4-ylmethylene)isonicotinohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7PJ6445H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

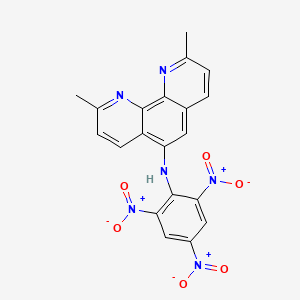

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

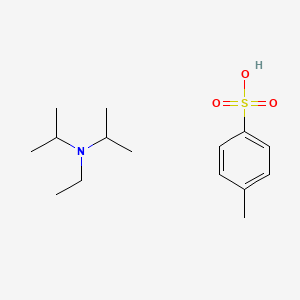

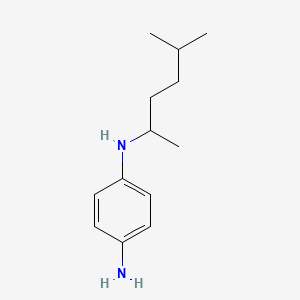

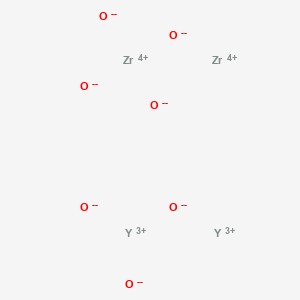

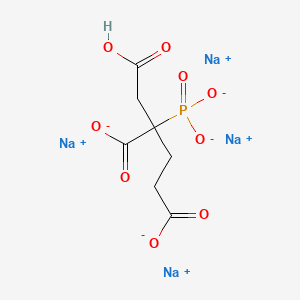

Feasible Synthetic Routes

Q & A

A: This compound possesses several structural features that make it ideal for constructing MOFs. [, , ] It functions as a ditopic nitrogen ligand, meaning it can bind to metal ions through two nitrogen atoms. [] Specifically, it coordinates through the nitrogen atoms in its pyridyl rings and the hydrazide-hydrazone moiety, allowing it to bridge metal centers and create extended network structures. [, ] This bridging ability, coupled with its potential for hydrogen bonding, facilitates the formation of diverse and often porous framework materials. [, ]

A: Research indicates that the presence of bulky substituents, such as tert-butyl groups, on co-ligands like isophthalates can significantly alter the resulting MOF architecture when using (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide. [] Bulky groups can influence the steric environment around the metal centers, leading to the formation of MOFs with different metal node nuclearities and overall framework structures. [] This control over structure, in turn, impacts properties like thermal stability and adsorption behavior.

A: Incorporation of (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide into MOFs yields materials with promising catalytic activity. For instance, a cobalt-based 3D supramolecular framework constructed using this ligand exhibited catalytic activity in hydroboration and hydrosilylation reactions of ketones and aldehydes. [] Additionally, a cobalt-based MOF incorporating both (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide and 1,4-benzenedicarboxylic acid demonstrated efficiency in catalyzing the cycloaddition of CO2 with spiro-epoxy oxindole to produce spirocyclic carbonates under ambient conditions. []

A: Various techniques are used to investigate the structural and chemical properties of this compound and its derivatives. Single crystal X-ray diffraction (SXRD) is essential for determining crystal structures and understanding coordination modes. [, , ] Other methods include spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to analyze molecular structure and identify functional groups. [] Additionally, techniques like thermogravimetric analysis (TGA) assess thermal stability, a crucial factor for material applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)